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Compound of Interest

Compound Name: Lauryl Sultaine

Cat. No.: B086355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl Sultaine in Protein Extraction
Lauryl Sultaine, also known as Lauryl Sulfobetaine, is a zwitterionic detergent that has gained

utility in the formulation of protein extraction buffers. Its unique amphipathic nature, possessing

both a hydrophobic lauryl tail and a hydrophilic headgroup with both positive and negative

charges, allows it to effectively disrupt cell membranes and solubilize proteins. As a zwitterionic

detergent, Lauryl Sultaine carries no net charge over a wide pH range, which makes it a

milder alternative to ionic detergents like Sodium Dodecyl Sulfate (SDS). This property is

particularly advantageous when the goal is to extract proteins in their native conformation,

preserving their biological activity and protein-protein interactions.

The primary application of Lauryl Sultaine in protein extraction lies in its ability to break lipid-

lipid and lipid-protein interactions within the cell membrane without extensively disrupting

protein-protein interactions, a common issue with harsher ionic detergents. This makes it an

excellent choice for the solubilization of membrane proteins and for applications such as

immunoprecipitation and enzyme assays where protein function is critical.
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The selection of a detergent for protein extraction is critical and depends on the specific

requirements of the downstream application. The table below provides a comparison of the key

physicochemical properties of Lauryl Sultaine with other commonly used detergents in protein

extraction.

Property Lauryl Sultaine CHAPS Triton X-100
SDS (Sodium
Dodecyl
Sulfate)

Chemical Type Zwitterionic Zwitterionic Non-ionic Anionic (strong)

Molecular Weight

( g/mol )
~335.5 ~614.9 ~625 (average) ~288.4

Critical Micelle

Concentration

(CMC)

2-4 mM 6-10 mM 0.2-0.9 mM 7-10 mM

Aggregation

Number
~55 4-14 ~140 ~62

Denaturing

Strength
Non-denaturing Non-denaturing Non-denaturing Strong

Charge Net neutral Net neutral Uncharged Negative

Key Features

Mild, non-

denaturing,

effective at

breaking protein-

protein

interactions.

Mild, non-

denaturing,

useful for

maintaining

protein structure.

Mild, non-

denaturing,

commonly used

for solubilizing

membrane

proteins.

Strong,

denaturing,

highly effective at

solubilizing most

proteins.

Experimental Protocols
Protocol 1: General Protein Extraction from Cultured
Mammalian Cells using a Lauryl Sultaine-based Buffer
This protocol provides a general method for the extraction of total protein from cultured

mammalian cells. The optimal concentration of Lauryl Sultaine may need to be determined
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empirically for specific cell types and applications, typically ranging from 0.1% to 2% (w/v).

Materials:

Lauryl Sultaine Extraction Buffer (LSEB):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1 mM EDTA

1% (w/v) Lauryl Sultaine

Protease Inhibitor Cocktail (added fresh)

Phosphatase Inhibitor Cocktail (optional, added fresh)

Phosphate-Buffered Saline (PBS), ice-cold

Cell scraper

Microcentrifuge tubes, pre-chilled

Microcentrifuge

Procedure:

Cell Harvesting:

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and

wash the pellet twice with ice-cold PBS.

Cell Lysis:

Add an appropriate volume of ice-cold LSEB to the cell pellet or monolayer. A common

starting point is 1 mL of LSEB per 10^7 cells.
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For adherent cells, use a cell scraper to gently collect the cell lysate.

For suspension cells, resuspend the pellet in LSEB by gentle pipetting.

Incubation:

Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.

Clarification of Lysate:

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Protein Collection:

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new

pre-chilled microcentrifuge tube.

Quantification and Storage:

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA or Bradford assay).

The protein extract can be used immediately for downstream applications or stored at

-80°C for long-term use.

Protocol 2: Solubilization of Membrane Proteins using a
Lauryl Sultaine-based Buffer
This protocol is designed for the enrichment of membrane proteins.

Materials:

Hypotonic Lysis Buffer (HLB):

10 mM Tris-HCl, pH 7.4

1 mM EDTA

Protease Inhibitor Cocktail (added fresh)
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Membrane Solubilization Buffer (MSB):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1 mM EDTA

2% (w/v) Lauryl Sultaine

Protease Inhibitor Cocktail (added fresh)

Dounce homogenizer

Ultracentrifuge

Procedure:

Cell Swelling:

Harvest cells as described in Protocol 1 and resuspend the cell pellet in ice-cold HLB.

Incubate on ice for 15 minutes to allow the cells to swell.

Homogenization:

Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until

approximately 90% of the cells are lysed (monitor by microscopy).

Isolation of Crude Membranes:

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

unbroken cells.

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C to pellet the total cell membranes.

Membrane Solubilization:
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Discard the supernatant (cytosolic fraction).

Resuspend the membrane pellet in ice-cold MSB.

Incubate on a rotator for 1-2 hours at 4°C to solubilize the membrane proteins.

Clarification:

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any

insoluble material.

Collection and Analysis:

The supernatant contains the solubilized membrane proteins.

Proceed with protein quantification and downstream applications.
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Caption: General workflow for total protein extraction using a Lauryl Sultaine-based buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b086355?utm_src=pdf-body-img
https://www.benchchem.com/product/b086355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow
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Caption: Investigating a signaling pathway using co-immunoprecipitation with Lauryl Sultaine.
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[https://www.benchchem.com/product/b086355#lauryl-sultaine-in-the-formulation-of-protein-
extraction-buffers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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